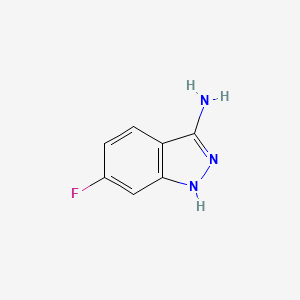

6-Fluor-1H-indazol-3-amin

Übersicht

Beschreibung

6-fluoro-1H-indazol-3-amine is a useful research compound. Its molecular formula is C7H6FN3 and its molecular weight is 151.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-fluoro-1H-indazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-1H-indazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor-Aktivität

6-Fluor-1H-indazol-3-amin: Derivate wurden synthetisiert und auf ihr Potenzial als Antitumormittel bewertet. Diese Verbindungen haben vielversprechende hemmende Wirkungen gegen verschiedene menschliche Krebszelllinien gezeigt, darunter Lungenkrebs (A549), chronische myeloische Leukämie (K562), Prostatakrebs (PC-3) und Hepatom (Hep-G2) Zellen . Die Derivate zeigen eine selektive Zytotoxizität, was auf ihr Potenzial als Gerüste für die Entwicklung effektiver und wenig toxischer Krebsmedikamente hindeutet.

Apoptose-Induktion

Einige Derivate von This compound wurden bestätigt, Apoptose in Krebszellen zu induzieren. Dieser Prozess beinhaltet die Hemmung von Bcl2-Familienmitgliedern und des p53/MDM2-Signalwegs, die für die Regulation des Zelltods entscheidend sind . Durch die Beeinflussung dieser Signalwege können die Derivate potenziell verwendet werden, um den programmierten Zelltod in Krebsgewebe auszulösen.

Zellzyklusarrest

Die Fähigkeit, den Zellzyklus zu stoppen, ist ein wertvolles Merkmal in der Krebsbehandlung. Es wurde festgestellt, dass bestimmte This compound-Derivate einen Zellzyklusarrest, insbesondere in der G0–G1-Phase, verursachen. Dieser Effekt kann das Wachstum neoplastischer Zelllinien hemmen, was diese Verbindungen zu interessanten Kandidaten für weitere Forschungen als Krebsmittel macht .

Kinasehemmung

Die Struktur von This compound wurde als effektives Scharnierbindungsfragment in Kinaseinhibitoren verwendet. So bindet es beispielsweise in Linifanib effektiv an die Scharnierregion der Tyrosinkinase, die aufgrund ihrer Rolle in der Zellsignalisierung ein Ziel für die Krebstherapie ist .

Radiosynthese für PET-Bildgebung

Derivate von This compound wurden bei der Radiosynthese von Verbindungen für die Positronen-Emissions-Tomographie (PET)-Bildgebung verwendet. Diese Anwendung ermöglicht die In-vivo-Visualisierung spezifischer Ziele im Gehirn und unterstützt die Diagnose und Forschung neurologischer Erkrankungen .

Entzündungshemmende Eigenschaften

Der Indazol-Molekülteil, einschließlich This compound, ist für seine entzündungshemmenden Eigenschaften bekannt. Diese Verbindungen können zur Entwicklung von Medikamenten verwendet werden, die Erkrankungen behandeln, die durch Entzündungen gekennzeichnet sind, und bieten so einen Weg für neue therapeutische Optionen .

Antibakterielle und antifungizide Aktivitäten

Indazol-Derivate, einschließlich derer mit der This compound-Struktur, haben eine Reihe biologischer Aktivitäten gezeigt, wie z. B. antibakterielle und antifungizide Wirkungen. Dies macht sie wertvoll bei der Suche nach neuen Behandlungen gegen resistente Bakterien- und Pilzstämme .

Antidiabetische und Anti-Osteoporose-Effekte

Die vielfältigen biologischen Aktivitäten von Indazol-Derivaten erstrecken sich auf die Behandlung von Diabetes und Osteoporose. Die This compound-Derivate können auf ihr Potenzial bei der Behandlung dieser chronischen Erkrankungen, die einen erheblichen Teil der Bevölkerung betreffen, untersucht werden .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

6-Fluoro-1H-indazol-3-amine is a derivative of indazole, a heterocyclic compound that has been found to have significant antitumor activity . The primary targets of this compound are human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. It has been found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . The R1 substituent on the benzene ring at the C-5 position of indazole had a significant effect on the anti-proliferative activity of Hep-G2 .

Biochemical Pathways

The compound affects the p53/MDM2 pathway, which plays a crucial role in regulating the cell cycle and preventing cancer. By inhibiting this pathway, 6-fluoro-1H-indazol-3-amine can induce apoptosis (programmed cell death) in cancer cells .

Pharmacokinetics

The compound’s potent inhibitory effects against various cancer cell lines suggest that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and proliferation. For example, one study found that a compound exhibited a promising inhibitory effect against the K562 cell line with the IC50 (50% inhibition concentration) value of 5.15 µM . This compound also showed great selectivity for normal cells .

Biochemische Analyse

Biochemical Properties

6-Fluoro-1H-indazol-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with kinases, such as RIP2 kinase, which is involved in inflammatory responses . The compound’s interaction with these enzymes is characterized by its ability to bind to the active site, thereby inhibiting their activity. This inhibition can lead to a cascade of biochemical events that ultimately affect cellular functions.

Cellular Effects

The effects of 6-Fluoro-1H-indazol-3-amine on various cell types and cellular processes are profound. In cancer cells, such as those from lung, prostate, and leukemia, the compound has demonstrated significant inhibitory effects on cell proliferation . It influences cell signaling pathways, including the p53/MDM2 pathway, which is crucial for cell cycle regulation and apoptosis . Additionally, 6-Fluoro-1H-indazol-3-amine affects gene expression and cellular metabolism, leading to altered cellular functions and reduced tumor growth.

Molecular Mechanism

At the molecular level, 6-Fluoro-1H-indazol-3-amine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as kinases, leading to their inhibition . This binding is facilitated by the compound’s unique chemical structure, which allows it to fit precisely into the enzyme’s active site. The inhibition of these enzymes results in the disruption of signaling pathways and changes in gene expression, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoro-1H-indazol-3-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Fluoro-1H-indazol-3-amine remains stable under specific conditions, allowing for sustained inhibitory effects on target enzymes . Prolonged exposure may lead to degradation, reducing its efficacy.

Dosage Effects in Animal Models

The effects of 6-Fluoro-1H-indazol-3-amine vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . Higher doses may lead to toxic effects, including damage to normal cells and tissues. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

6-Fluoro-1H-indazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s effects on metabolite levels have been studied, revealing its potential to alter metabolic processes in cancer cells . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism and its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of 6-Fluoro-1H-indazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy . Understanding these mechanisms is essential for optimizing the delivery and distribution of the compound in clinical settings.

Subcellular Localization

The subcellular localization of 6-Fluoro-1H-indazol-3-amine plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications are involved in this process, ensuring that the compound reaches its intended site of action.

Eigenschaften

IUPAC Name |

6-fluoro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOGFRGFWFEFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620411 | |

| Record name | 6-Fluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404827-75-4 | |

| Record name | 6-Fluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

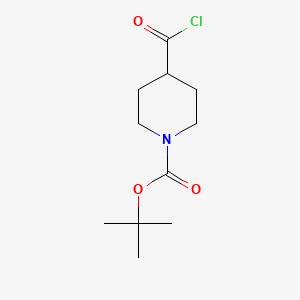

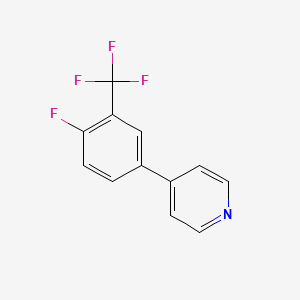

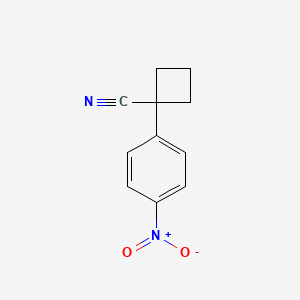

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)

![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)

![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)